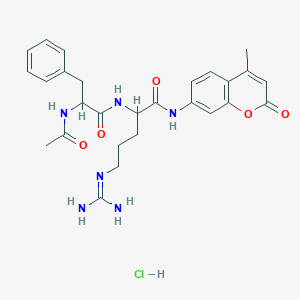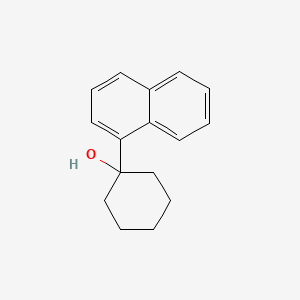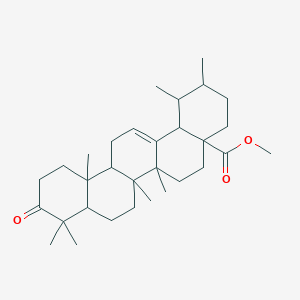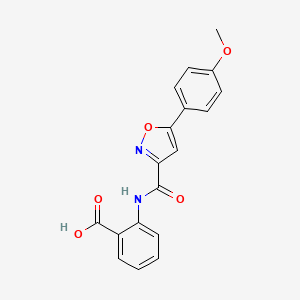
Ac-DL-Phe-DL-Arg-AMC.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DL-Phe-DL-Arg-AMC.HCl, also known as Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride, is a synthetic peptide substrate used extensively in biochemical research. This compound is particularly valuable for its role in enzymatic assays, where it serves as a fluorogenic substrate. Upon enzymatic cleavage, it releases a fluorescent product, making it a useful tool for studying enzyme kinetics and activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Acetylation: The N-terminal amino group is acetylated using acetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Hydrolysis: The compound undergoes hydrolysis in the presence of specific enzymes, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent.
Oxidation and Reduction: While the compound itself is stable under normal conditions, its derivatives may undergo oxidation or reduction reactions depending on the functional groups present.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Enzymatic Hydrolysis: Enzymes such as trypsin, chymotrypsin, and other proteases are commonly used.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents may be employed for reduction reactions.
Major Products Formed
7-amido-4-methylcoumarin: The primary product formed upon enzymatic cleavage, which is highly fluorescent and used for detection purposes.
科学的研究の応用
Chemistry
In chemistry, Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is used as a model substrate to study enzyme kinetics and mechanisms. It helps in understanding the catalytic activity of various proteases and peptidases.
Biology
In biological research, this compound is used to investigate the activity of enzymes involved in protein degradation and processing. It is particularly useful in studying the function of proteases in cellular processes.
Medicine
In medical research, Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is employed in diagnostic assays to detect enzyme deficiencies or abnormalities. It is also used in drug development to screen for potential inhibitors of proteases.
Industry
In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of enzyme-based assays for various applications, including food and beverage testing.
作用機序
The mechanism of action of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride involves its cleavage by specific proteases. The peptide bond between the arginine and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the enzyme.
Molecular Targets and Pathways
The primary molecular targets are proteases such as trypsin, chymotrypsin, and other serine proteases. The pathways involved include protein degradation and processing pathways, where these enzymes play a crucial role.
類似化合物との比較
Similar Compounds
Z-Phe-Arg-AMC: Another fluorogenic substrate used for similar purposes but with different protecting groups.
Boc-Phe-Arg-AMC: Similar in structure but with a different N-terminal protecting group.
Ac-Phe-Arg-AMC: A variant with a different stereochemistry.
Uniqueness
Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is unique due to its specific combination of amino acids and the acetyl protecting group, which provides distinct properties in terms of stability and reactivity. Its use of DL-forms of amino acids also distinguishes it from other similar compounds that may use only L-forms.
This compound’s versatility and specificity make it a valuable tool in various fields of scientific research, providing insights into enzyme activity and aiding in the development of diagnostic and therapeutic applications.
特性
分子式 |
C27H33ClN6O5 |
|---|---|
分子量 |
557.0 g/mol |
IUPAC名 |
2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H |
InChIキー |
QBIGAHSFTWJKEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)

amine](/img/structure/B12097641.png)

![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)

![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)

![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)



![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)
